
Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule and introduce the necessary functional groups through a series of chemical reactions. For example, the hydroxyl groups can be introduced via oxidation reactions, while the ester group can be formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2E,6S,7S)-7-{[dimethyl (2-methyl-2-propanyl)silyl]oxy}-6-hydroxy-2,8-nonadienoate
- Methyl (2E,6S,7S,10S)-6,7,10,11-tetrahydroxy-3,7,11-trimethyl-2-dodecenoate
- Ethyl (2E,6S,7S)-8-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-7-hydroxy-2,6-dimethyl-2-octenoate
Uniqueness
Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H24O4 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
methyl (E,6S,7S)-3-ethyl-6,7-dihydroxy-7-methylnon-2-enoate |
InChI |
InChI=1S/C13H24O4/c1-5-10(9-12(15)17-4)7-8-11(14)13(3,16)6-2/h9,11,14,16H,5-8H2,1-4H3/b10-9+/t11-,13-/m0/s1 |
Clave InChI |
RBVFUFUZHXDCSH-DUOIGYQMSA-N |
SMILES isomérico |
CC/C(=C\C(=O)OC)/CC[C@@H]([C@](C)(CC)O)O |
SMILES canónico |
CCC(=CC(=O)OC)CCC(C(C)(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)


![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
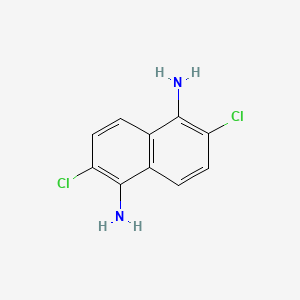
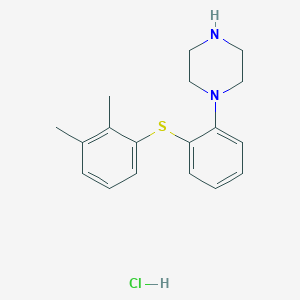
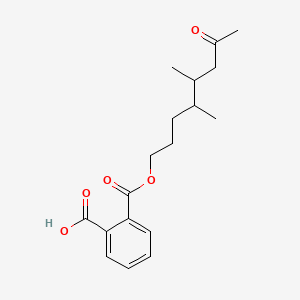
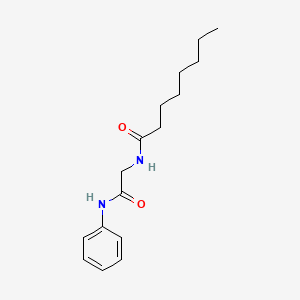
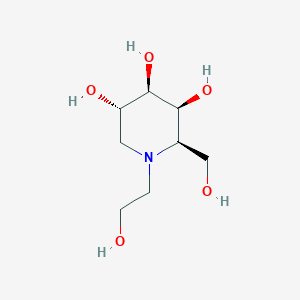

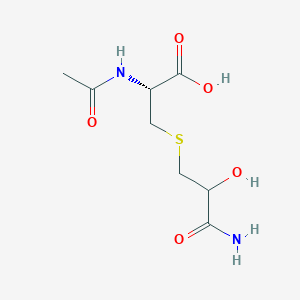
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
